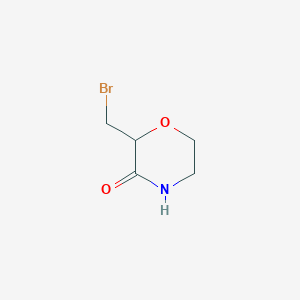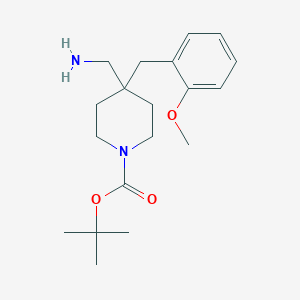![molecular formula C18H14Cl2N4O B2663608 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306759-18-2](/img/no-structure.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14Cl2N4O and its molecular weight is 373.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
A study by Pillai et al. (2017) focused on vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of a related pyrazole derivative. This research emphasized the importance of pyrazole derivatives in industrial and biological contexts, presenting a quantum chemical study to understand the molecule's stability, reactivity, and potential biological interactions (Pillai et al., 2017).
Antimicrobial Activity
Ningaiah et al. (2014) synthesized a novel series of pyrazole integrated 1,3,4-oxadiazoles, demonstrating their potential as antimicrobial agents. The study highlighted the synthesis, characterization, and evaluation of these compounds, identifying several with potent antimicrobial activity, showcasing the therapeutic potential of pyrazole derivatives (Ningaiah et al., 2014).
Anticancer Agents
Gomha et al. (2014) investigated novel thiadiazoles and thiazoles incorporating a pyrazole moiety for their anticancer activity. This research identified compounds with significant inhibitory effects on breast carcinoma cell lines, contributing to the development of potential cancer therapies (Gomha et al., 2014).
Anti-diabetic Potential
Karrouchi et al. (2021) synthesized and characterized a novel pyrazole-3-carbohydrazide derivative, evaluating its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. The study also included molecular docking studies to understand the compound's interaction with enzymes, indicating its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Corrosion Protection
Paul et al. (2020) explored the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic conditions. This study highlighted the compounds' effectiveness as corrosion inhibitors, demonstrating their potential industrial applications in protecting metals against corrosion (Paul et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide' involves the condensation of 2,6-dichlorobenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2,6-dichlorobenzaldehyde", "4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzaldehyde (1.0 equiv) and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or triethylamine.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until TLC analysis shows complete consumption of the starting materials.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the desired product 'N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide'." ] } | |
Numéro CAS |
306759-18-2 |
Formule moléculaire |
C18H14Cl2N4O |
Poids moléculaire |
373.24 |
Nom IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
Clé InChI |
MACRBGCDIQOYIB-UFFVCSGVSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-METHYL-N-(3-METHYL-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B2663528.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)




![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2663540.png)
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2663541.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)
![4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2663547.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2663548.png)
